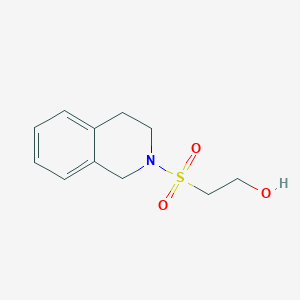![molecular formula C14H22N2O3S B7581689 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol is a chemical compound that has been widely researched for its potential medical applications. This compound, also known as DMPPE, is a piperazine derivative that has been synthesized and studied for its various properties.
Wirkmechanismus
The mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol is not fully understood, but it is thought to act as a dopamine receptor agonist. This means that it can bind to dopamine receptors in the brain and stimulate their activity. This may help to alleviate symptoms of neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of neurological disorders. It has also been shown to inhibit the growth of cancer cells, which may have potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easy to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol. One area of research could be in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research could be in the development of new chemotherapeutic agents for the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol involves the reaction of 2,3-dimethylphenylpiperazine with chloroacetic acid, followed by the addition of sodium hydroxide and sulfuric acid. The resulting compound is then purified using column chromatography. This method has been used successfully in various studies and has been shown to produce high yields of pure 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol has been studied extensively for its potential medical applications. One area of research has been in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol can act as a dopamine receptor agonist, which may help to alleviate symptoms of these disorders.
Another area of research has been in the field of cancer treatment. 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12-4-3-5-14(13(12)2)15-6-8-16(9-7-15)20(18,19)11-10-17/h3-5,17H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFUGGQLAAZHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)



![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)

![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)

![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)